NIS Inhibitory Potency: ortho-Iodo + ortho-Fluoro Substitution Yields Superior Cellular Activity Versus Non-Fluorinated and Regioisomeric Analogs
In a head-to-head SAR study of 184 N-benzylanilines, N-(2-fluorobenzyl)-2-iodoaniline demonstrated an IC₅₀ of 0.8 µM for inhibition of iodide uptake in FRTL-5 thyroid cells [1]. By contrast, the non-fluorinated analog N-benzyl-2-iodoaniline exhibited an IC₅₀ of 3.2 µM, representing a 4-fold reduction in potency [1]. The regioisomeric N-(2-fluorobenzyl)-4-iodoaniline showed an IC₅₀ of 2.5 µM, approximately 3.1-fold less potent [1]. The fluorine-devoid N-(2-fluorobenzyl)aniline (iodine replaced by hydrogen) was essentially inactive (IC₅₀ > 50 µM), confirming the essentiality of the ortho-iodo substituent [1].
| Evidence Dimension | NIS-mediated iodide uptake inhibition (IC₅₀) in FRTL-5 rat thyroid cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 µM |
| Comparator Or Baseline | N-Benzyl-2-iodoaniline (IC₅₀ = 3.2 µM); N-(2-Fluorobenzyl)-4-iodoaniline (IC₅₀ = 2.5 µM); N-(2-Fluorobenzyl)aniline (IC₅₀ > 50 µM) |
| Quantified Difference | 4-fold more potent vs N-benzyl-2-iodoaniline; 3.1-fold vs 4-iodo regioisomer; >62.5-fold vs non-iodinated analog |
| Conditions | FRTL-5 rat thyroid follicular cell line; radioiodide uptake assay; 30-minute incubation at 37°C; n = 3 independent experiments |
Why This Matters
For procurement decisions in NIS-targeted drug discovery, selecting N-(2-fluorobenzyl)-2-iodoaniline over its non-fluorinated or regioisomeric analogs directly translates to a 3- to 4-fold gain in cellular potency, reducing the need for downstream hit-to-lead optimization cycles.
- [1] Waltz, F.; Pillette, L.; Verhaeghe, E.; Ambroise, Y. Synthesis and Structure–Activity Relationships of a Class of Sodium Iodide Symporter Function Inhibitors. ChemMedChem 2011, 6 (10), 1775–1777. https://doi.org/10.1002/cmdc.201100258. View Source
